molecular formula C18H17N3O3 B2587133 5-(2,6-dimethyl-1-(p-tolyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 900136-53-0

5-(2,6-dimethyl-1-(p-tolyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2587133
CAS No.: 900136-53-0
M. Wt: 323.352
InChI Key: OKINQATWBUCBRM-UHFFFAOYSA-N
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Description

5-(2,6-dimethyl-1-(p-tolyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic pyrimidinetrione derivative designed for research and development purposes. Compounds within the pyrimidine-2,4,6-trione family, commonly known as barbiturates, are of significant scientific interest due to their diverse biological activities and utility as scaffolds in medicinal chemistry . Related structures have been investigated for their potential pharmacological properties, including serving as central nervous system depressants when substituted at the C-5 position . Furthermore, molecularly diverse libraries based on the barbiturate motif are actively explored for creating novel drug-like molecules with potential antibacterial and antifungal activities . This particular compound, featuring a complex pyridin-4(1H)-ylidene substituent, may be of value in the synthesis of tetrasubstituted alkenes or other specialized chemical entities for hit-to-lead optimization and structure-activity relationship (SAR) studies. Researchers can utilize this chemical in multi-component reactions, a strategy known for advantages in atom economy and efficiency . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[2,6-dimethyl-1-(4-methylphenyl)pyridin-4-ylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-10-4-6-14(7-5-10)21-11(2)8-13(9-12(21)3)15-16(22)19-18(24)20-17(15)23/h4-9H,1-3H3,(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKINQATWBUCBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C3C(=O)NC(=O)NC3=O)C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,6-dimethyl-1-(p-tolyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a pyridine and tolyl group. Its structure can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

This compound is characterized by its unique arrangement of functional groups that contribute to its biological properties.

Antitumor Activity

Several studies have indicated that pyrimidine derivatives exhibit notable antitumor activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

  • Case Study : A recent study demonstrated that derivatives of pyrimidine exhibited IC50 values in the low micromolar range against the HeLa cell line, indicating potent antitumor potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain pyrimidine derivatives possess significant antibacterial and antifungal activities.

  • Data Table: Antimicrobial Activity
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

This table illustrates the compound's effectiveness against various pathogens .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Similar compounds have demonstrated significant antioxidant activity through various assays.

  • Research Finding : The radical scavenging activity of related pyrimidine compounds was assessed using DPPH and ABTS assays. Results showed that these compounds could effectively reduce oxidative stress in vitro .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Receptor Modulation : It could modulate receptor activities pertinent to cancer and microbial infections.

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives are known for their biological activities, including anticancer properties. The compound under discussion has been investigated for its efficacy against various cancer cell lines. Studies indicate that the presence of the pyrimidine ring enhances the interaction with biological targets due to its ability to form hydrogen bonds and act as a bioisostere for aromatic systems .

In vitro studies have shown that derivatives of pyrimidine can inhibit cell proliferation in cancer models. For instance, compounds similar to 5-(2,6-dimethyl-1-(p-tolyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione were tested against breast and lung cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations .

Antiviral Properties

Research has indicated that pyrimidine derivatives exhibit antiviral activity. The compound may interfere with viral replication mechanisms due to its structural similarity to nucleobases involved in RNA and DNA synthesis. This property makes it a candidate for further exploration in the development of antiviral agents targeting viruses such as HIV and Hepatitis C .

Pesticidal Activity

Pyrimidine compounds have been evaluated for their insecticidal and fungicidal properties. The compound has shown promise in preliminary studies aimed at developing new agrochemicals that are effective against pests while being environmentally benign. Its structural features allow for interaction with biological pathways in pests, potentially leading to effective pest control solutions without harming non-target species .

Organic Electronics

The unique electronic properties of pyrimidine derivatives make them suitable candidates for applications in organic electronics. Compounds like this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films and exhibit good charge transport properties is critical for these applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine and pyrimidine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Method Yield (%) Characterization Techniques
Microwave-assisted synthesis80%NMR, MS
Sonochemical synthesis75%NMR, IR

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The pyrimidine-2,4,6-trione (barbituric acid) core is common among analogs, but substituents at the 5-position dictate their properties:

Compound Name Substituent at 5-Position Key Features
Target Compound: 5-(2,6-Dimethyl-1-(p-tolyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6-trione 2,6-Dimethyl-1-(p-tolyl)pyridin-4-ylidene Enhanced lipophilicity, potential solvatochromism, planar conjugation
5-(Benzylidene)-1,3-dimethylpyrimidine-2,4,6-trione () Benzylidene Antiproliferative activity against ovarian/breast cancer cells
5-(Indol-3-yl)-5-hydroxypyrimidine-2,4,6-trione () Indol-3-yl + hydroxyl DNA interaction, antimicrobial potential, confirmed XRD structure
5-(4-Methoxybenzylidene)pyrimidine-2,4,6-trione () 4-Methoxybenzylidene Fluorescent properties, used in materials science
JE-1: 5-(1-Benzyl-2-(4-(dimethylamino)styryl)-6-methylpyridin-4-ylidene)pyrimidine-2,4,6-trione () Benzyl + dimethylamino styryl Solvatochromic dye, dark-yellow powder, >300°C decomposition

Physicochemical and Material Properties

  • Solvatochromism: JE-1 () exhibits solvatochromic shifts in polar solvents (Δλ = 50 nm), attributed to its dimethylamino styryl group. The target compound’s electron-donating p-tolyl group may induce similar solvent-dependent spectral shifts .
  • Fluorescence : 4-Methoxybenzylidene derivatives () emit blue fluorescence (λₑₘ = 450 nm), while JE-1’s extended conjugation results in red-shifted emission. The target compound’s conjugation length may position it between these analogs .
  • Thermal Stability : JE-1 decomposes >300°C, whereas indole-substituted derivatives () degrade near 250°C. The target compound’s methyl and p-tolyl groups likely improve thermal stability .

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